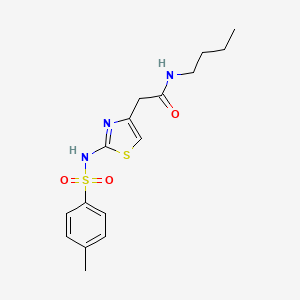

N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-butyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-3-4-9-17-15(20)10-13-11-23-16(18-13)19-24(21,22)14-7-5-12(2)6-8-14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEVLPHCFRLFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole core This can be achieved through the cyclization of thioamides with α-haloketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has potential biological applications, including its use as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its structural similarity to other bioactive molecules suggests potential use in drug discovery and development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The butyl group and the sulfonamide moiety may enhance the compound's solubility and bioavailability, allowing it to reach its target sites effectively.

Comparison with Similar Compounds

Structural Comparisons

Thiazole Core and Substituents

- Compound 30 (N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide): Lacks the thiazole ring but shares the acetamide backbone. It features a fluorophenoxy group and a butyryl substituent, which may reduce steric hindrance compared to the thiazole-sulfonamido system in the target compound .

- Compound 17d (CDK9 Inhibitor) : Contains a bicyclo[2.2.1]heptane moiety and dihydrobenzo[d][1,4]dioxine, differing significantly in ring systems but retaining the acetamide linkage. This structural variation highlights divergent biological targets (e.g., CDK9 inhibition vs. unconfirmed mechanisms for the target compound) .

- N-(4-Phenyl-2-thiazolyl)acetamide : Shares the thiazole-acetamide core but lacks the sulfonamido group and brominated aryl substituent, underscoring the importance of sulfonamido in enhancing polarity and binding interactions .

Sulfonamido vs. Other Functional Groups

- The target compound’s 4-methylphenylsulfonamido group contrasts with hydrazono (e.g., N-butyl-2-[(4-chlorophenyl)-hydrazono]acetamide) and sulfamoyl (e.g., bis(azolyl)sulfonamidoacetamides) groups. Sulfonamido groups are known to improve solubility and hydrogen-bonding capacity compared to hydrazono derivatives, which may enhance pharmacokinetics .

Physical and Spectroscopic Properties

- The absence of melting point and spectroscopic data for the target compound limits direct comparison, but analogs like Compound 30 and N-(4-chloro-2-nitrophenyl)acetamide provide benchmarks for acetamide derivatives .

Biological Activity

N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a thiazole ring, which is known for its biological significance, particularly in drug design.

Research indicates that compounds containing thiazole moieties often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action for this compound has not been fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar thiazole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Cellular Signaling Pathways : Thiazole compounds can influence pathways such as apoptosis and cell cycle regulation.

Anticancer Activity

A study focused on thiazole derivatives demonstrated that modifications to the thiazole structure can significantly enhance anticancer activity against various cancer cell lines. For instance, N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide was noted for its effectiveness against both sensitive and resistant cancer cells .

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 10.5 | |

| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide | MCF7 (Breast Cancer) | 5.0 |

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria.

Case Studies

- In Vivo Studies : In a study evaluating the efficacy of thiazole derivatives in animal models, compounds similar to this compound exhibited reduced tumor growth and improved survival rates in mice bearing xenograft tumors.

- Pharmacokinetics : Research into the pharmacokinetics of related thiazole compounds suggests favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.